

Spectroscopic Profile of 3-Methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for **3-Methyl-4-nitroaniline** (CAS No. 611-05-2), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Physicochemical Properties

3-Methyl-4-nitroaniline is a brown crystalline solid.^[1] Key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
Melting Point	131-137 °C
Boiling Point	330 °C at 760 mmHg ^[1]
Appearance	Brown crystalline solid ^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Methyl-4-nitroaniline**. The following tables summarize the ¹H and ¹³C NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration, Assignment)
DMSO-d ₆	400 MHz	7.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.09 (d, J = 8.3 Hz, 1H, Ar-H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 5.55 (s, 2H, -NH ₂), 2.31 (s, 3H, -CH ₃)[1]
CDCl ₃	400 MHz	8.02 (d, J = 8.7 Hz, 1H, H-5), 6.71 (s, 1H, H-2), 6.50 (d, J = 8.7 Hz, 1H, H-6), 4.25 (s, 2H, - NH ₂), 2.63 (s, 3H, -CH ₃)[2]

¹³C NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift (δ) in ppm (Assignment)
DMSO-d ₆	100 MHz	149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[1]
CDCl ₃	100 MHz	151.4 (C-1), 139.8 (C-4), 137.9 (C-3), 128.3 (C-5), 116.9 (C-2), 111.9 (C-6), 22.2 (-CH ₃)[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-Methyl-4-nitroaniline** provides key information about its functional groups. The spectrum is typically obtained using the KBr pellet method.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~3400-3300	N-H stretching vibrations of the primary amine
~1580-1500	N-O asymmetric stretching vibration of the nitro group
~1350-1300	N-O symmetric stretching vibration of the nitro group
~1620-1550	C=C aromatic ring stretching vibrations
~3000-2850	C-H stretching vibrations of the methyl group and aromatic ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitroanilines is characterized by a strong absorption band in the UV or visible region, arising from $\pi \rightarrow \pi^*$ electronic transitions. For 3-nitroaniline, a structurally similar compound, the absorption maximum (λ_{max}) is observed at approximately 375 nm in aqueous solutions. The exact λ_{max} for **3-Methyl-4-nitroaniline** may vary depending on the solvent used.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sufficient amount of **3-Methyl-4-nitroaniline** is dissolved in the deuterated solvent (DMSO-d₆ or CDCl₃) to achieve an appropriate concentration for NMR analysis. The solution is then transferred to a 5 mm NMR tube.

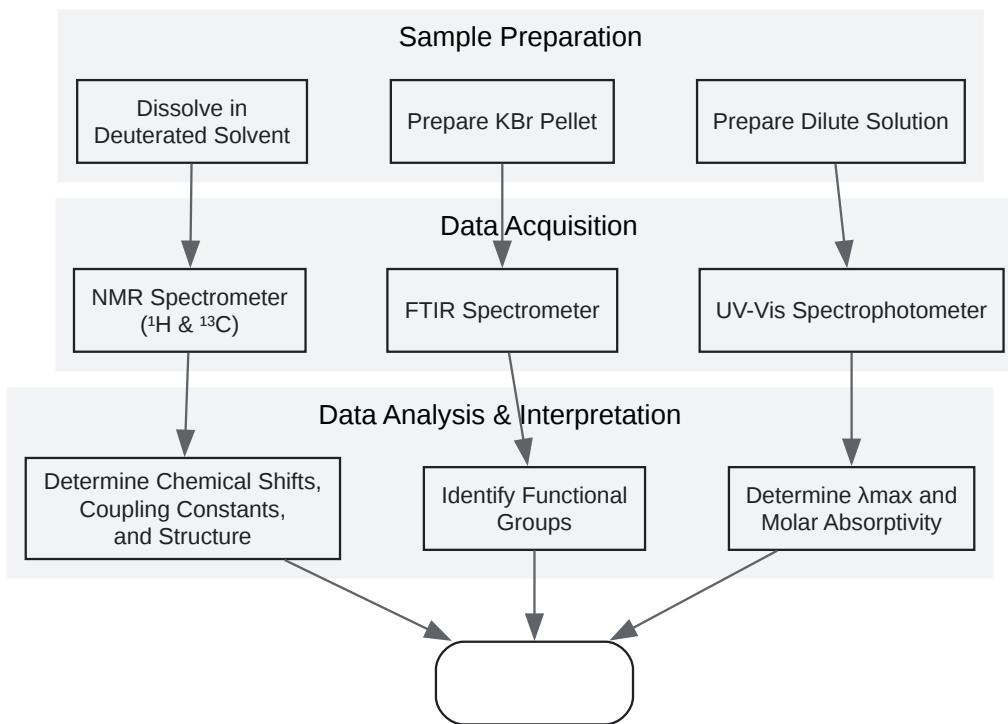
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][2] For ¹H NMR, the chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, the solvent peak is also used as a reference.

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of finely ground **3-Methyl-4-nitroaniline** is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded for baseline correction.

UV-Vis Spectroscopy

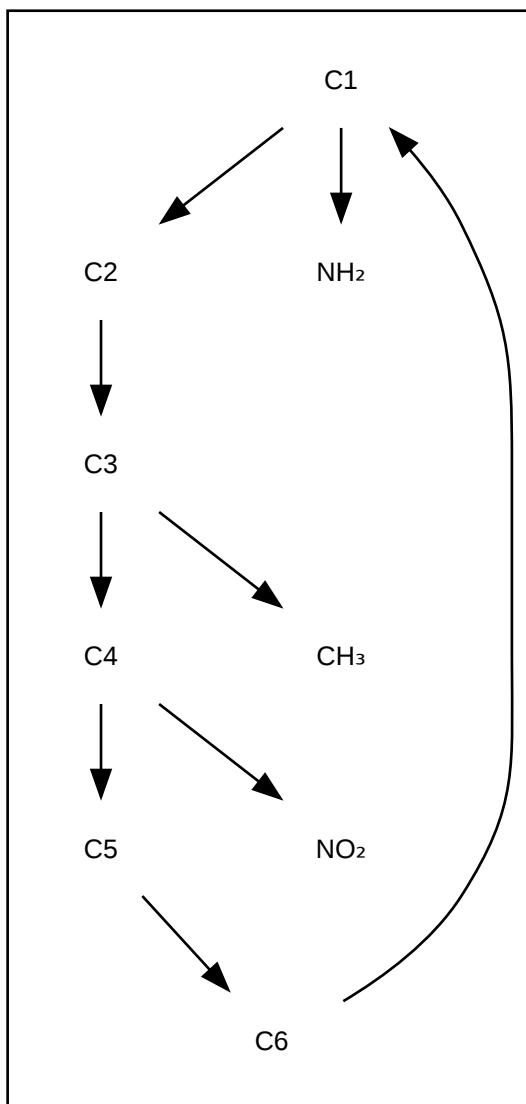

Sample Preparation: A stock solution of **3-Methyl-4-nitroaniline** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm. The pure solvent is used as a reference. The wavelength of maximum absorbance (λ_{max}) is then determined from the spectrum.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Methyl-4-nitroaniline**.

Workflow for Spectroscopic Analysis of 3-Methyl-4-nitroaniline


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **3-Methyl-4-nitroaniline**.

Chemical Structure and Atom Labeling for NMR

The following diagram shows the chemical structure of **3-Methyl-4-nitroaniline** with atom numbering for NMR spectral assignment.

Structure of 3-Methyl-4-nitroaniline with Atom Numbering

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Methyl-4-nitroaniline** with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-nitroaniline: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [https://www.benchchem.com/product/b015440#spectral-data-of-3-methyl-4-nitroaniline-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com